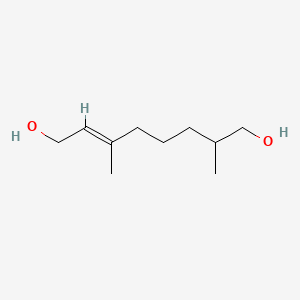![molecular formula C34H26Cl4N4O2S2 B14148541 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} CAS No. 405898-03-5](/img/structure/B14148541.png)
N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} is a complex organic compound featuring a pyrimidine core linked to benzene rings and dichlorobenzyl sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as ZnCl₂ or CuCl₂ and solvents like DMF or DMSO to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction rates and improve efficiency . The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Applications De Recherche Scientifique
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to cell death in targeted cells . Its dichlorobenzyl groups may also facilitate binding to DNA or RNA, causing alkylation and subsequent inhibition of nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-pyrimidine acetamides: These compounds share a similar pyrimidine core and have been studied for their antimicrobial and anticancer activities.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit a range of biological activities.
Uniqueness
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} is unique due to its specific combination of pyrimidine, benzene, and dichlorobenzyl sulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
405898-03-5 |
|---|---|
Formule moléculaire |
C34H26Cl4N4O2S2 |
Poids moléculaire |
728.5 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylsulfanyl]-N-[4-[2-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C34H26Cl4N4O2S2/c35-26-7-1-23(30(37)13-26)17-45-19-32(43)41-28-9-3-21(4-10-28)25-15-39-34(40-16-25)22-5-11-29(12-6-22)42-33(44)20-46-18-24-2-8-27(36)14-31(24)38/h1-16H,17-20H2,(H,41,43)(H,42,44) |
Clé InChI |
NCKJJICWPKNUNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl)NC(=O)CSCC5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


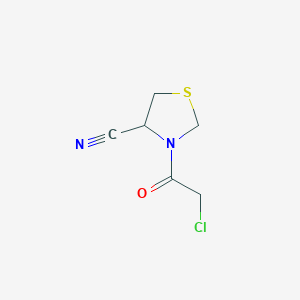
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)
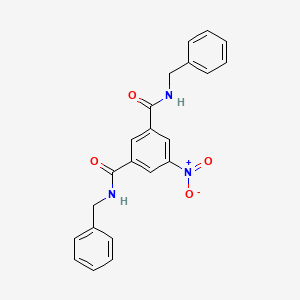
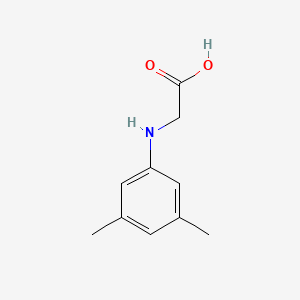

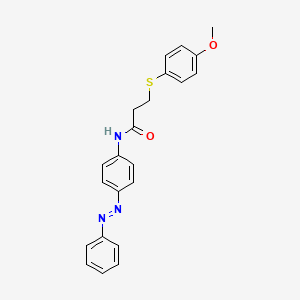
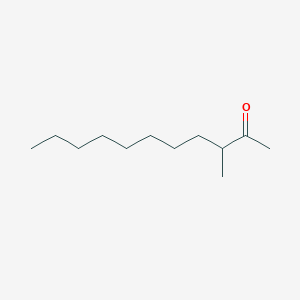
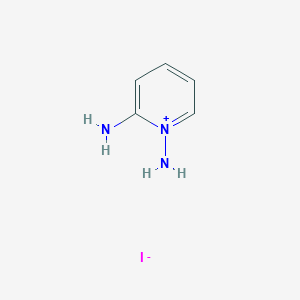
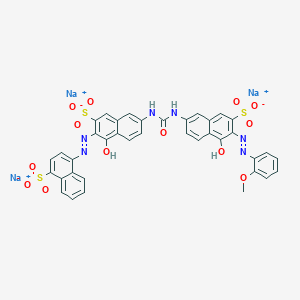
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
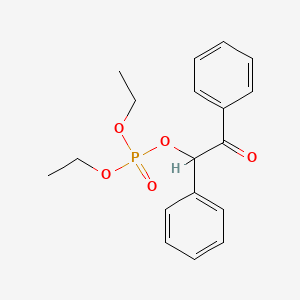
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
